molecular formula C10H13N3O B8776773 1-(5-Methylpyrazin-2-yl)piperidin-4-one

1-(5-Methylpyrazin-2-yl)piperidin-4-one

Cat. No.: B8776773
M. Wt: 191.23 g/mol
InChI Key: KUIMATIXECTLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methylpyrazin-2-yl)piperidin-4-one is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(5-methylpyrazin-2-yl)piperidin-4-one

InChI

InChI=1S/C10H13N3O/c1-8-6-12-10(7-11-8)13-4-2-9(14)3-5-13/h6-7H,2-5H2,1H3

InChI Key

KUIMATIXECTLHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)N2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(5-methyl-pyrazin-2-yl)-piperidin-4-ol (500 mg) and Dess-Martin periodinane (1.30 g) in dichloromethane (20 mL) is stirred at room temperature for 4 h. Aqueous Na2S2O3 solution and NaHCO3 solution are added and the organic phase is separated, washed with brine, dried over MgSO4 and concentrated in vacuo. The residue is triturated with a small amount of methanol. The mixture is filtered and the filtrate is concentrated in vacuo to give the title compound. LC (method 1): tR=0.56 min; Mass spectrum (ESI+): m/z=192 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.